molecular formula C24H32O7 B12299148 Schisphenin E

Schisphenin E

Cat. No.: B12299148
M. Wt: 432.5 g/mol
InChI Key: OFCJBCOVIHMMIN-UHFFFAOYSA-N
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Description

Schisphenin E is a dibenzocyclooctadiene lignan isolated from the leaves of Schisandra sphenanthera, a plant traditionally used in herbal medicine. This compound has garnered interest due to its potential bioactive properties, including moderate cytotoxicity against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Schisphenin E involves several chromatographic techniques. The leaves of Schisandra sphenanthera are first dried and powdered. The powdered material is then subjected to solvent extraction, typically using methanol or ethanol. The extract is concentrated and subjected to column chromatography using silica gel. Further purification is achieved through high-performance liquid chromatography (HPLC), yielding pure this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Schisphenin E, like other lignans, can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Schisphenin E is not fully understood. its cytotoxic effects on cancer cell lines suggest it may interfere with cellular processes such as DNA replication or protein synthesis. Further research is needed to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Schisphenin E is part of a group of compounds known as dibenzocyclooctadiene lignans. Similar compounds include:

  • Schisantherin D
  • Schisantherin B
  • Tigloylgomisin P
  • Angeloylgomisin H
  • (+)-Deoxyschizandrin
  • (+)-Gomisin K3

Compared to these compounds, this compound is unique due to its specific structural features and moderate cytotoxicity against cancer cell lines .

Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

3,4,11,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol

InChI

InChI=1S/C24H32O7/c1-12-9-14-10-16(25)21(28-5)23(30-7)18(14)19-15(20(27-4)13(12)2)11-17(26-3)22(29-6)24(19)31-8/h10-13,20,25H,9H2,1-8H3

InChI Key

OFCJBCOVIHMMIN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC)OC)OC)OC)OC)OC)O

Origin of Product

United States

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